molecular formula C12H16O4 B2362162 Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate CAS No. 1248492-18-3

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate

Cat. No.: B2362162
CAS No.: 1248492-18-3
M. Wt: 224.256
InChI Key: DFQVDOTYMOEVQM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of 2-keto-3-(2-methoxyphenyl)-2-methylpropanoate.

    Reduction: Formation of 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. The ester moiety can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(2-hydroxyphenyl)-2-methylpropanoate
  • Methyl 2-hydroxy-3-(2-ethoxyphenyl)-2-methylpropanoate
  • Methyl 2-hydroxy-3-(2-methylphenyl)-2-methylpropanoate

Uniqueness

Methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-hydroxy-3-(2-methoxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-12(14,11(13)16-3)8-9-6-4-5-7-10(9)15-2/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQVDOTYMOEVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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